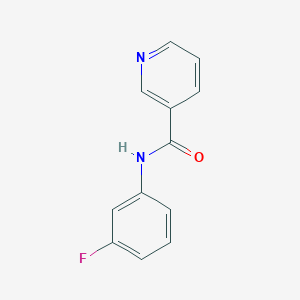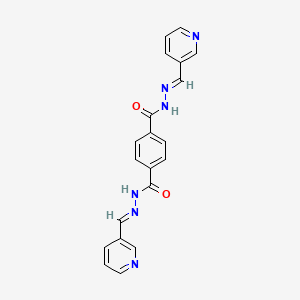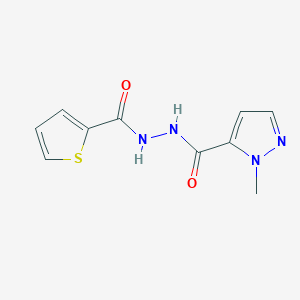
N-(3-fluorophenyl)nicotinamide
Overview
Description
N-(3-fluorophenyl)nicotinamide is a useful research compound. Its molecular formula is C12H9FN2O and its molecular weight is 216.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 216.06989108 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Stem Cell Research
Nicotinamide, closely related to N-(3-fluorophenyl)nicotinamide, has been identified as promoting cell survival and differentiation in human pluripotent stem cells. It functions as an inhibitor of multiple kinases, influencing embryonic stem cell pluripotency and differentiation, which could be instrumental in designing stem cell applications and disease treatments (Meng et al., 2018).
Dermatological Applications
While not directly related to this compound, nicotinamide, its close variant, has been used in dermatology for nonmelanoma cancer prophylaxis, blistering disorders, and other skin conditions. This suggests potential dermatological applications for structurally similar compounds (Forbat et al., 2017).
Neuroprotective Properties
Nicotinamide has been shown to protect neurons during oxidative stress by modulating mitochondrial membrane potential and inhibiting apoptosis through a series of cellular pathways. This neuroprotective characteristic might extend to related compounds, impacting the development of therapies for neurodegenerative disorders (Zhong et al., 2004).
Modulation of Cellular Metabolism and Longevity
The compound is known to influence oxidative stress and modulate pathways tied to both cellular survival and death. It has shown potential in treating immune system dysfunction, diabetes, and age-related diseases, suggesting that related compounds like this compound may offer similar therapeutic potential (Maiese et al., 2009).
Antifungal Properties
2-Aminonicotinamide derivatives, structurally akin to this compound, have been designed and synthesized, displaying potent in vitro antifungal activity against Candida albicans and other species. This suggests a potential application in developing antifungal agents (Ni et al., 2017).
Properties
IUPAC Name |
N-(3-fluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWLNSYGXXNZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5596103.png)
![2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5596107.png)
![3-allyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596113.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5596120.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596123.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5596130.png)
![6-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5596140.png)
![(1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylsulfonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5596144.png)
![3-(4-methyl-1-piperidinyl)-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5596146.png)
![1-{4-[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5596148.png)

![N-[2-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide](/img/structure/B5596163.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5596174.png)
